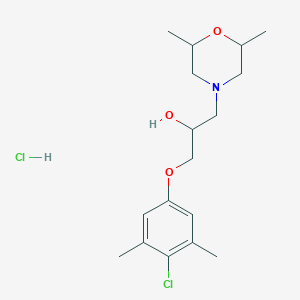
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide, also known as DCFB, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
DCF works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of effects depending on the specific enzyme targeted. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in various tissues and organs.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to reduce inflammation in various tissues and organs. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has also been shown to have antibacterial and antifungal properties, making it a potential treatment for various infections.
Advantages and Limitations for Lab Experiments
DCF has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also highly pure, which is crucial for its effectiveness in scientific research. However, there are some limitations to its use. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide is relatively expensive, which can limit its use in some labs. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Future Directions
There are several potential future directions for research involving N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in treating various types of cancer. Additionally, N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has shown potential for use as an antibacterial and antifungal agent, and further research is needed to determine its effectiveness in treating various infections. Finally, more studies are needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide on the body, which could lead to new insights into the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide involves the reaction of 3,4-dichloroaniline and 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide. This synthesis method has been successfully used in various studies, and the purity of the compound is crucial for its effectiveness in scientific research.
Scientific Research Applications
DCF is widely used in scientific research for its various applications. It has been studied for its potential use as an anticancer agent, as well as for its antibacterial and antifungal properties. N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide has also been shown to have anti-inflammatory effects, making it a valuable tool in the study of various diseases and conditions.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-24-16-7-3-11(9-17(16)25-2)15(22)6-8-18(23)21-12-4-5-13(19)14(20)10-12/h3-5,7,9-10H,6,8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZDDWBHSRQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0097001.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)

![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)
![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)
![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)

